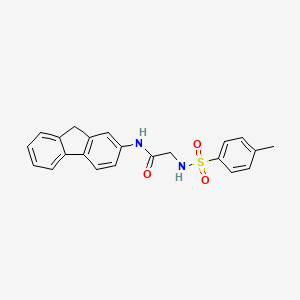

N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide, also known as Fmoc-protected amino acid, is a widely used compound in the field of organic chemistry. It is used as a building block for peptide synthesis, which is a critical process in the production of therapeutic drugs, vaccines, and other bioactive molecules.

Aplicaciones Científicas De Investigación

Mechanisms of Chemical Reactions

Research by Meng and Thibblin (1997) on solvent- and base-promoted reactions highlights the utility of fluorene derivatives in studying E2 elimination reactions and intramolecular nucleophilic aromatic substitution, providing insights into reaction mechanisms and kinetics (Meng & Thibblin, 1997).

Metabolites and Biological Interactions

Benkert et al. (1975) identified metabolites of N-(9H-fluoren-2yl)-acetamide in microsomal metabolites, offering a perspective on its metabolism and potential biological interactions (Benkert, Friess, Kiese, & Lenk, 1975).

Fluorescence Studies and Detection Applications

Coleman, May, and Lincoln (2010) described the preparation and properties of a Zn2+ specific fluorophore, providing a foundation for fluorescence-based detection applications in scientific research (Coleman, May, & Lincoln, 2010).

Antimicrobial and Antitumor Activity

Alsantali et al. (2020) synthesized a new series of fluorene-based derivatives, evaluating their antimicrobial and cytotoxic activities, which indicates their potential as future drug prospects in medicinal sciences (Alsantali et al., 2020).

Coordination Chemistry and Intracellular Detection

Hendrickson et al. (2003) conducted a study on the coordination and fluorescence of the intracellular Zn2+ probe Zinquin A, highlighting its application in detecting intracellular Zn2+ levels, which is crucial for understanding the role of zinc in biological systems (Hendrickson, Geue, Wyness, Lincoln, & Ward, 2003).

Synthesis and Enzyme Inhibitory Potential

Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, contributing to the development of compounds with therapeutic applications (Abbasi et al., 2019).

Propiedades

IUPAC Name |

N-(9H-fluoren-2-yl)-2-[(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-15-6-9-19(10-7-15)28(26,27)23-14-22(25)24-18-8-11-21-17(13-18)12-16-4-2-3-5-20(16)21/h2-11,13,23H,12,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHOKRZQAKPZMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-fluoren-2-yl)-2-(4-methylbenzenesulfonamido)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2881957.png)

![3-(((4-(4-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2881960.png)

![ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2881962.png)

![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881963.png)

![ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate](/img/structure/B2881968.png)

![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2881973.png)

![N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881974.png)

![2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone](/img/structure/B2881978.png)